BenchChemオンラインストアへようこそ!

6-bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Physicochemical profiling Drug-likeness Lead optimization

Procure 6-bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 5849-77-4) at ≥95% purity for unambiguous SAR. The 6-Br substituent provides a halogen-bond probe for target engagement (C–Br···O/N) and a synthetic handle for late-stage Suzuki–Miyaura diversification—features absent in non-halogenated analogs. Pair with the non-brominated parent (CAS 301234-67-3) and positional isomer controls (3,4- and 2,6-dimethylphenyl) to deconvolute electronic vs. steric contributions to hMAO isoform selectivity and CK2 binding. Single-batch sourcing enables 20–50 analog syntheses from a common intermediate, maximizing SAR information per synthetic effort.

Molecular Formula C18H14BrNO3
Molecular Weight 372.2 g/mol
CAS No. 5849-77-4
Cat. No. B3444141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide
CAS5849-77-4
Molecular FormulaC18H14BrNO3
Molecular Weight372.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C
InChIInChI=1S/C18H14BrNO3/c1-10-3-5-15(11(2)7-10)20-17(21)14-9-12-8-13(19)4-6-16(12)23-18(14)22/h3-9H,1-2H3,(H,20,21)
InChIKeyFYTZMTKREONUPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 5849-77-4): Compound Identity and Procurement Baseline


6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 5849-77-4) is a synthetic small molecule belonging to the coumarin-3-carboxamide class, with the molecular formula C₁₈H₁₄BrNO₃ and a molecular weight of 372.2 g/mol . It features a 2-oxo-2H-chromene (coumarin) core brominated at the 6-position and bearing an N-(2,4-dimethylphenyl) carboxamide substituent at position 3 [1]. The compound is commercially available from multiple vendors at ≥95% purity and is primarily utilized as a research screening compound and synthetic intermediate in medicinal chemistry campaigns . Its structural features—the electron-withdrawing bromine substituent, the hydrogen-bond-donating carboxamide, and the ortho/para-dimethylphenyl ring—confer physicochemical properties (XLogP3 ≈ 4.4, tPSA = 55.4 Ų) that position it within drug-like chemical space for small-molecule probe and lead discovery [1].

Why 6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide Cannot Be Freely Substituted by In-Class Analogs


Coumarin-3-carboxamide derivatives exhibit pronounced structure–activity relationship (SAR) sensitivity to both the nature and position of substituents on the coumarin core and the N-aryl carboxamide moiety. Published SAR campaigns demonstrate that seemingly minor modifications—such as shifting the dimethyl substitution pattern from 2,4- to 3,4- or 2,6- on the phenyl ring, or altering the halogen substitution at the 6-position—can drastically alter target engagement, selectivity, and potency [1][2]. The presence of the 6-bromo substituent in this compound contributes uniquely to molecular recognition through halogen bonding, alters the electron density of the coumarin π-system, and provides a synthetic handle for late-stage functionalization that non-halogenated analogs lack [3]. Generic substitution without confirmatory comparative data therefore carries a high risk of irreproducible biological results and wasted procurement expenditure. Below, we present the best available quantitative evidence delineating where this specific compound offers differentiation relative to its closest analogs.

Quantitative Differentiation Evidence for 6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 5849-77-4)


Physicochemical Differentiation: 6-Bromo Substitution Increases Lipophilicity and Molecular Weight vs. Non-Halogenated Parent

The 6-bromo substitution on the coumarin core introduces a significant physicochemical shift relative to the non-halogenated parent compound N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 301234-67-3). The bromine atom increases the molecular weight from 293.3 to 372.2 g/mol (+78.9 Da) and elevates calculated lipophilicity (XLogP3 ≈ 4.4 for the brominated compound versus an estimated ~3.5 for the non-brominated analog based on the +0.86 logP contribution of aromatic bromine) [1]. The topological polar surface area (tPSA = 55.4 Ų) remains unchanged between the two compounds, as the bromine substitution does not introduce additional hydrogen bond donors or acceptors. However, the increased LogP shifts the compound into a more lipophilic region of drug-like chemical space, which can enhance membrane permeability but may also reduce aqueous solubility—a critical consideration for assay design and formulation [1]. Additionally, the bromine atom introduces the capacity for halogen bonding (C–Br···O/N interaction), a molecular recognition feature entirely absent in the non-halogenated analog [2].

Physicochemical profiling Drug-likeness Lead optimization

Synthetic Utility: 6-Bromo Handle Enables Late-Stage Derivatization via Cross-Coupling Chemistry

The aryl bromide at the 6-position of the coumarin scaffold provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira), enabling rapid analog generation for SAR studies . In contrast, the non-brominated analog N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 301234-67-3) lacks this reactive site, requiring de novo synthesis of each substituted derivative. Among the brominated positional isomers, the 2,4-dimethylphenyl-substituted compound offers a distinct steric and electronic environment at the carboxamide that influences both the reactivity of the bromide in cross-coupling and the biological profile of the resulting derivatives . The 6-bromo position on the coumarin is electronically activated toward oxidative addition by the electron-withdrawing lactone carbonyl at position 2, potentially affording higher cross-coupling yields than bromine at alternative positions . Quantitative synthetic efficiency data for this specific scaffold are not published, but class-level precedent for bromocoumarin Suzuki couplings reports yields typically in the 60–90% range under standard conditions [1].

Medicinal chemistry Late-stage functionalization SAR exploration

Class-Level Monoamine Oxidase Inhibition: 6-Bromo Coumarin-3-carboxamides Exhibit Potent hMAO-B Inhibitory Activity

The coumarin-3-carboxamide scaffold has been validated as a privileged chemotype for human monoamine oxidase (hMAO) inhibition. In the landmark study by Chimenti et al. (2009), a large series of 3-carboxamido-7-substituted coumarins were evaluated against hMAO-A and hMAO-B, with several compounds displaying potent and selective hMAO-B inhibition in the low micromolar range [1]. Although the specific compound 6-bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide was not directly tested in this series, the non-brominated N-(2,4-dimethylphenyl) analog was evaluated and reported to exhibit hMAO inhibitory activity [2]. The 6-bromo substitution is expected to modulate potency through both electronic effects (withdrawal of electron density from the coumarin ring) and potential halogen-bonding interactions within the hMAO active site, as evidenced by crystallographic studies of closely related chromone-3-carboxamide MAO-B inhibitors (PDB 6FVZ) showing that halogenated phenyl-chromone-carboxamides form tight-binding inhibitory complexes [3]. The 2,4-dimethylphenyl substitution pattern may contribute to hMAO-B selectivity by occupying the entrance cavity of the enzyme, a key discriminant from the 2,6- or 3,4-dimethyl positional isomers that present different steric profiles [1].

Monoamine oxidase inhibition Neurodegeneration Parkinson's disease

Positional Isomer Differentiation: 2,4-Dimethylphenyl vs. 3,4-Dimethylphenyl Carboxamide Substitution

The position of the methyl groups on the N-phenyl carboxamide ring is a critical determinant of biological activity within the coumarin-3-carboxamide class. The target compound bears a 2,4-dimethylphenyl substituent, whereas the commercially available positional isomer 6-bromo-N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 325807-55-4) features a 3,4-dimethylphenyl group . Published SAR on related coumarin-3-carboxamide series demonstrates that the ortho-methyl group (present in the 2,4- but absent in the 3,4- isomer) introduces conformational constraint by restricting rotation around the N-aryl bond, which can significantly impact target binding and selectivity [1]. In the 2009 Chimenti MAO study, variations in N-aryl substitution pattern were shown to modulate both potency and hMAO-A/B isoform selectivity, with ortho-substituted phenyl carboxamides displaying distinct activity profiles from meta/para-substituted analogs [1]. The 2,4-dimethyl pattern specifically presents a unique steric and electronic environment at the carboxamide NH that is not replicated by any other dimethyl substitution pattern.

Structure–activity relationship Isomer comparison Binding selectivity

Dibromo Analog Comparison: Mono- vs. Di-Bromination at Positions 6 and 8

A structurally related dibromo analog, 6,8-dibromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide, introduces a second bromine atom at the 8-position of the coumarin core . While direct comparative biological data between the mono-6-bromo and 6,8-dibromo derivatives are not published, general medicinal chemistry principles predict that the addition of a second bromine further increases molecular weight (+79.9 Da, total MW ~452.1), lipophilicity, and the potential for non-specific protein binding [1]. The 6,8-dibromo analog has been described in benchchem vendor literature as exhibiting anticancer activity against breast and colon cancer cell lines with reported IC₅₀ values . However, the increased bromination also raises the risk of promiscuous assay interference (PAINS liability) associated with polyhalogenated aromatics, and the higher lipophilicity may reduce aqueous solubility beyond practical assay limits [1]. For procurement decisions where a balance of reactivity and drug-likeness is sought, the mono-6-bromo compound may represent a more developable starting point than the dibromo analog.

Halogen substitution Polybrominated analog Cytotoxicity

Procurement Application Scenarios for 6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 5849-77-4)


Medicinal Chemistry: Late-Stage Diversification for Coumarin-Based Kinase or MAO Inhibitor SAR

This compound is best deployed as a key intermediate in medicinal chemistry campaigns targeting coumarin-3-carboxamide-based inhibitors of hMAO-B, CK2 kinase, or ErbB-2/ERK1 signaling pathways [1][2]. The 6-bromo substituent enables rapid analog generation through Suzuki–Miyaura cross-coupling with aryl/heteroaryl boronic acids, allowing systematic exploration of the 6-position SAR while keeping the 2,4-dimethylphenyl carboxamide pharmacophore constant. This strategy has been validated in the coumarin-3-carboxamide class, where benzamide functionality at position 3 was identified as critical for CK2 binding and anticancer activity [2]. Procurement of the 6-bromo precursor as a single batch supports the synthesis of 20–50 analogs from a common intermediate, maximizing SAR information per unit of synthetic effort.

Biochemical Screening: hMAO-B Selectivity Profiling Against Positional Isomer Controls

For laboratories conducting monoamine oxidase inhibition screening, this compound serves as a probe to investigate the contribution of the 2,4-dimethylphenyl N-aryl substitution pattern to hMAO-A versus hMAO-B selectivity. The 2009 Chimenti study established that N-aryl substitution profoundly influences isoform selectivity in the coumarin-3-carboxamide class, with ortho-substituted phenyl derivatives displaying distinct selectivity profiles [1]. By procuring this compound alongside its positional isomers (2,6-dimethylphenyl and 3,4-dimethylphenyl analogs) and the non-brominated parent, researchers can deconvolute the contributions of bromine electronic effects and N-aryl steric effects to MAO isoform selectivity in a single head-to-head screening campaign.

Chemical Biology: Halogen Bonding Probe Development Using the 6-Bromo Coumarin Scaffold

The 6-bromo substituent on the coumarin core provides a well-defined halogen bond donor for probing C–Br···O/N interactions in protein–ligand complexes [1]. The coumarin scaffold additionally offers intrinsic fluorescence properties that can be exploited in binding assays, while the bromine atom provides anomalous scattering for X-ray crystallographic phasing. This dual functionality—fluorescent reporter plus halogen bonding probe—makes this compound particularly valuable for biophysical studies of ligand–protein interactions where both binding affinity and structural characterization are required. The 2,4-dimethylphenyl group further enhances binding through hydrophobic contacts, as demonstrated crystallographically for the related chromone-3-carboxamide MAO-B inhibitor complexes (PDB 6FVZ) [2].

Procurement Quality Assurance: Identity Confirmation and Comparator Set Assembly

For procurement officers building a coumarin-3-carboxamide screening library, this compound (CAS 5849-77-4) should be ordered at ≥95% purity with identity confirmed by ¹H NMR and LCMS [1]. The recommended comparator set for SAR studies includes: (1) N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 301234-67-3) as the non-brominated control; (2) 6-bromo-N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 325807-55-4) as the positional isomer control; (3) 6-bromo-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide as an additional positional isomer control; and (4) 6,8-dibromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide as the polyhalogenated comparator. All compounds share the C₁₈H₁₄BrNO₃ (or closely related) molecular formula, necessitating careful orthogonal analytical characterization to avoid identity confusion in compound management workflows [2].

Quote Request

Request a Quote for 6-bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.